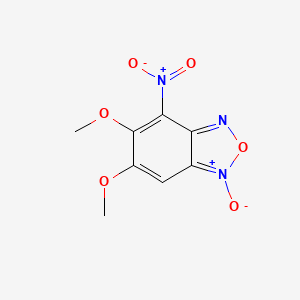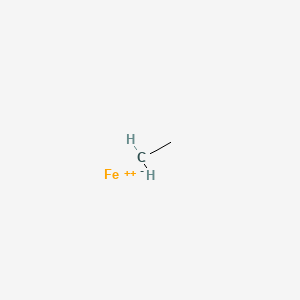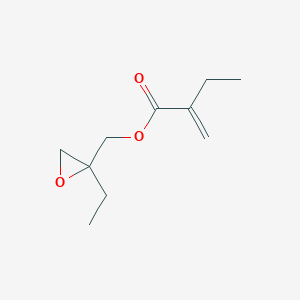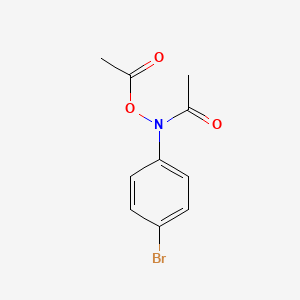
3-(Triethylgermyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Triethylgermyl)propanamide is an organic compound that belongs to the class of amides It features a propanamide backbone with a triethylgermyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethylgermyl)propanamide can be achieved through several methods. One common approach involves the reaction of propanamide with triethylgermane in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Another method involves the use of triethylgermyl chloride, which reacts with propanamide in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Triethylgermyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germyl oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The triethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Germyl oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Triethylgermyl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds, which are of interest for their unique chemical properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Triethylgermyl)propanamide involves its interaction with specific molecular targets. The triethylgermyl group can interact with enzymes or receptors, modulating their activity. The amide group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: The parent compound without the triethylgermyl group.
Triethylgermane: A related compound with the triethylgermyl group but lacking the amide functionality.
Other Germyl-Substituted Amides: Compounds with different alkyl or aryl groups attached to the germyl moiety.
Uniqueness
3-(Triethylgermyl)propanamide is unique due to the presence of both the triethylgermyl group and the amide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds.
Propiedades
Número CAS |
114023-92-6 |
|---|---|
Fórmula molecular |
C9H21GeNO |
Peso molecular |
231.90 g/mol |
Nombre IUPAC |
3-triethylgermylpropanamide |
InChI |
InChI=1S/C9H21GeNO/c1-4-10(5-2,6-3)8-7-9(11)12/h4-8H2,1-3H3,(H2,11,12) |
Clave InChI |
MLOUQQMYXITIGE-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


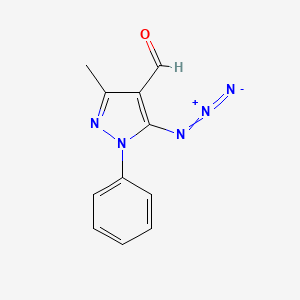
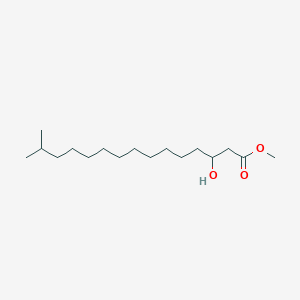
![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)
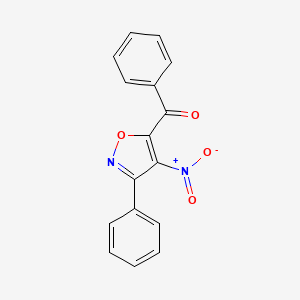
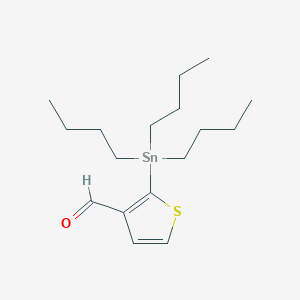
![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
![Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate](/img/structure/B14296201.png)
![1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol](/img/structure/B14296206.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
